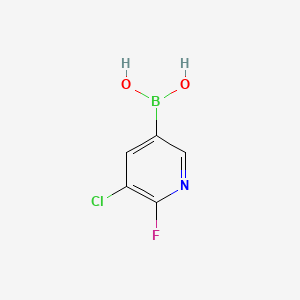

(5-Chloro-6-fluoropyridin-3-YL)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-6-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFMQBOVWLWZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745353 | |

| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366482-32-7 | |

| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (5-Chloro-6-fluoropyridin-3-YL)boronic acid

CAS Number: 1366482-32-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-6-fluoropyridin-3-YL)boronic acid is a halogen-substituted pyridinylboronic acid that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a valuable reagent for the construction of complex molecular architectures, particularly in the context of drug discovery. Boronic acids are renowned for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its relevance in contemporary drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. The table below summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1366482-32-7 | [1][2][3] |

| Molecular Formula | C₅H₄BClFNO₂ | [1] |

| Molecular Weight | 175.35 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis

General Experimental Protocol for the Synthesis of Pyridylboronic Acids

This protocol is based on established methods for the synthesis of similar pyridylboronic acids and can be optimized for the synthesis of this compound from a suitable 3-bromo-5-chloro-6-fluoropyridine precursor.

Materials:

-

3-Bromo-5-chloro-6-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-chloro-6-fluoropyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude boronic acid.

-

Purify the crude product by recrystallization or column chromatography to afford pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, providing access to a wide range of biaryl and hetero-biaryl structures that are prevalent in pharmaceutically active compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl bromide. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane, degassed

-

Water, degassed

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases.[5] This property has been exploited in the design of enzyme inhibitors. The incorporation of fluorine and chlorine atoms in this compound can further enhance the biological activity and pharmacokinetic properties of the resulting molecules. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.

While specific drug development projects utilizing this compound are often proprietary, the pyridinylboronic acid motif is a key component in the synthesis of inhibitors for various biological targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.

Illustrative Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical workflow for the use of this compound in a drug discovery context, from initial synthesis to the generation of a lead compound targeting a hypothetical protein kinase.

References

- 1. 1366482-32-7|this compound|BLD Pharm [bldpharm.com]

- 2. 5-chloro-6-fluoropyridin-3-ylboronic acid | 1366482-32-7 [chemicalbook.com]

- 3. This compound | 1366482-32-7 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Chloro-6-fluoropyridin-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Chloro-6-fluoropyridin-3-YL)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Data

This compound is a substituted pyridine derivative containing a boronic acid functional group. This unique combination of a halogenated pyridine ring and a boronic acid moiety makes it a versatile reagent in cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BClFNO₂ | [1][2] |

| Molecular Weight | 175.35 g/mol | [1] |

| CAS Number | 1366482-32-7 | [1][2][3][4] |

| Canonical SMILES | B(C1=CC(=C(N=C1)F)Cl)O | |

| InChI Key | InChIKey=OJBYZWHAPXIJID-UHFFFAOYSA-N |

Chemical Structure

The structural arrangement of this compound is critical to its reactivity and utility in synthetic chemistry.

Synthesis and Experimental Protocols

The synthesis of substituted pyridyl boronic acids, including this compound, typically involves a metal-halogen exchange reaction followed by borylation. A general, illustrative protocol is provided below.

General Synthesis Pathway:

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: A solution of the corresponding halo-pyridine precursor (e.g., 3-bromo-5-chloro-2-fluoropyridine) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

-

Lithium-Halogen Exchange: A solution of an organolithium reagent, such as n-butyllithium in hexanes, is added dropwise to the cooled solution. The reaction mixture is stirred at this low temperature to facilitate the lithium-halogen exchange.

-

Borylation: A borate ester, commonly triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid).

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired boronic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions:

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate). This versatility allows for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active compounds.

The presence of the chloro and fluoro substituents on the pyridine ring can influence the electronic properties and reactivity of the molecule, as well as the pharmacological properties of the final product, such as metabolic stability and binding affinity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (5-Chloro-6-fluoropyridin-3-YL)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available precursors. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility primarily lies in its application in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the chloro and fluoro substituents on the pyridine ring offers opportunities for further selective functionalization, making it a versatile reagent in the development of novel therapeutic agents.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3-amino-5-chloro-2-fluoropyridine. The first step involves a Sandmeyer-type reaction to introduce a bromine atom at the 3-position, yielding 3-bromo-5-chloro-2-fluoropyridine. The subsequent step is a halogen-metal exchange followed by borylation to afford the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-chloro-2-fluoropyridine

This procedure is adapted from analogous Sandmeyer reactions on substituted aminopyridines.

Reaction Scheme:

Methodology:

-

To a stirred solution of 48% hydrobromic acid, cool the reaction vessel to 0 °C using an ice bath.

-

Slowly add 3-amino-5-chloro-2-fluoropyridine (1.0 eq.).

-

Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on established methods for the synthesis of pyridylboronic acids via halogen-metal exchange and borylation.[1]

Reaction Scheme:

Methodology:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq.).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

-

After the addition, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH 2-3 with 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or by forming a boroxine and hydrolyzing it back to the boronic acid.

Data Presentation

The following table summarizes the expected materials and yields for the synthesis of this compound.

| Step | Starting Material | Reagents | Product | Expected Yield (%) | Purity (%) |

| 1 | 3-Amino-5-chloro-2-fluoropyridine | HBr, NaNO₂, CuBr | 3-Bromo-5-chloro-2-fluoropyridine | 60-75 | >95 |

| 2 | 3-Bromo-5-chloro-2-fluoropyridine | n-BuLi, B(OiPr)₃, HCl | This compound | 50-70 | >97 |

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The described methods utilize standard organic chemistry techniques and commercially available reagents, making this synthesis accessible to researchers in both academic and industrial settings. The provided experimental protocols and workflow visualizations serve as a practical resource for the preparation of this important synthetic intermediate.

References

In-Depth Technical Guide: Physical Properties of (5-Chloro-6-fluoropyridin-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Chloro-6-fluoropyridin-3-YL)boronic acid. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development who utilize substituted pyridinylboronic acids as key building blocks. This document summarizes available data, outlines general experimental protocols for property determination, and provides a representative synthetic workflow.

Core Physical and Chemical Properties

This compound, with the CAS Number 1366482-32-7, is a halogenated pyridine derivative containing a boronic acid functional group. Such compounds are pivotal intermediates in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of both chloro and fluoro substituents on the pyridine ring significantly influences the electronic properties and reactivity of the molecule.

While extensive experimental data for this specific compound is not widely available in the public domain, a combination of calculated properties and data from analogous compounds provides a solid foundation for its use in research.

Data Presentation: Physical Property Summary

The following table summarizes the key physical properties of this compound. It is important to note that while the molecular formula and weight are exact, other values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 1366482-32-7 | Chemical Abstracts Service |

| Molecular Formula | C₅H₄BClFNO₂ | N/A |

| Molecular Weight | 175.35 g/mol | N/A |

| Appearance | Solid (predicted) | General knowledge of boronic acids |

| Melting Point | Data not available | N/A |

| Boiling Point | 341.2 ± 52.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound have not been found in a comprehensive search of scientific literature. However, the following sections describe generalized, standard laboratory procedures for determining the melting point, solubility, and pKa of solid organic compounds like arylboronic acids.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material (2-3 mm in height) is packed into the closed end.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental property that informs reaction conditions, purification methods, and formulation development.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide)

Procedure:

-

Preparation: A known mass (e.g., 1-5 mg) of this compound is weighed accurately and placed into a vial.

-

Solvent Addition: A measured volume (e.g., 0.1 mL) of a selected solvent is added to the vial.

-

Agitation: The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) at a controlled temperature (typically ambient).

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Incremental Addition: If the solid has not fully dissolved, the solvent is added in further known increments, with agitation and observation after each addition, until the solid is completely dissolved or a maximum volume is reached.

-

Quantification: The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). This process is repeated for a range of solvents of varying polarities.

Determination of Acidity Constant (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity, which is crucial for understanding its reactivity and its interaction with diols. Potentiometric titration is a common method for pKa determination.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker and magnetic stirrer

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is often kept constant by adding a neutral salt (e.g., KCl).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the boronic acid has been neutralized to its conjugate boronate form.

Synthetic Workflow

Caption: Representative workflow for the synthesis of this compound.

This guide serves as a foundational resource for the handling and application of this compound. Researchers are encouraged to perform experimental validation of the predicted properties to ensure accuracy and reproducibility in their work.

Spectral Analysis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

The structural elucidation and purity assessment of boronic acids are fundamental requirements in synthetic and medicinal chemistry. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and mass of a compound. This guide presents a generalized yet detailed approach to acquiring and interpreting NMR and MS data for (5-Chloro-6-fluoropyridin-3-YL)boronic acid, enabling researchers to apply these methodologies for its comprehensive characterization.

Spectral Data (Hypothetical)

While published experimental spectral data for this compound is not currently available, the following tables represent the expected format and type of data that would be obtained from NMR and MS analyses. These tables are populated with hypothetical values consistent with the compound's structure for illustrative purposes.

NMR Spectral Data

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.5 (s, br) | Broad Singlet | - | 2H | B(OH)₂ |

| 8.2 (d) | Doublet | ~2-3 | 1H | H-2 (proton ortho to Nitrogen) |

| 7.8 (dd) | Doublet of Doublets | ~8-9, ~2-3 | 1H | H-4 (proton between Boronic acid and Chlorine) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 240 Hz) | C-6 (Carbon attached to Fluorine) |

| ~148 (d, J ≈ 15 Hz) | C-5 (Carbon attached to Chlorine) |

| ~140 | C-2 |

| ~125 | C-4 |

| ipso-Carbon (C-B) | Often not observed due to quadrupolar relaxation |

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| -60 to -80 | Singlet |

Table 4: Hypothetical ¹¹B NMR Data for this compound

| Chemical Shift (δ) ppm | Peak Shape |

| 28-32 | Broad Singlet |

Mass Spectrometry Data

Table 5: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | [M+H]⁺ | Molecular Ion + Proton |

| ESI+ | [M+Na]⁺ | Molecular Ion + Sodium Adduct |

| ESI- | [M-H]⁻ | Molecular Ion - Proton |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS spectra for boronic acid compounds, which can be specifically applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to confirm the chemical structure of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Boronic acids have a tendency to form anhydrides (boroxines), which can lead to complex NMR spectra. Using a protic solvent like Methanol-d₄ can help to break up these oligomers and provide a cleaner spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~200 ppm.

-

Number of Scans: 64-128.

-

-

¹¹B NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~200 ppm.

-

Number of Scans: 128-256.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization.

Data Acquisition Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Compare the experimentally observed m/z value with the theoretically calculated exact mass of the compound.

-

Analyze the isotopic pattern, which will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral characterization of this compound.

Caption: Experimental workflow for the spectral characterization of a boronic acid.

Conclusion

This technical guide provides a comprehensive overview of the methodologies required for the spectral characterization of this compound using NMR and MS. While specific, experimentally-derived data for this compound is not publicly available, the detailed protocols and hypothetical data tables presented herein offer a robust framework for researchers to acquire, interpret, and report the necessary analytical data. Adherence to these protocols will ensure the accurate structural elucidation and purity assessment of this and other similar boronic acid derivatives, which is essential for their successful application in drug discovery and development.

An Introduction to Pyridinylboronic Acids in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Pyridinylboronic acids and their corresponding esters have emerged as indispensable reagents in modern organic synthesis. Their unique combination of a nucleophilic boronic acid moiety and an electron-deficient pyridine ring makes them powerful building blocks for constructing complex molecular architectures. This is particularly valuable in medicinal chemistry, where the pyridine scaffold is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis, stability, and key applications of pyridinylboronic acids, with a focus on their role in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize these versatile reagents.

Introduction to Pyridinylboronic Acids

Pyridinylboronic acids are organoboron compounds featuring a boronic acid group [-B(OH)₂] attached to a pyridine ring. This functional group arrangement allows them to serve as versatile intermediates, primarily in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.[3][5] The pyridine ring is a common structural feature in numerous pharmaceuticals, agrochemicals, and materials, making pyridinylboronic acids highly sought-after building blocks in drug discovery and development.[1][4]

The reactivity and stability of pyridinylboronic acids are significantly influenced by the position of the boronic acid group on the pyridine ring.

-

2-Pyridinylboronic Acids: These isomers are often unstable and susceptible to protodeboronation (cleavage of the C-B bond by a proton source). Their corresponding esters, such as pinacol esters, exhibit much greater stability and are more commonly used in synthesis. The proximity of the nitrogen atom to the boronic acid group can also lead to challenges in cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem," which can involve catalyst inhibition.[6]

-

3- and 4-Pyridinylboronic Acids: These isomers are generally more stable and less prone to decomposition than their 2-substituted counterparts. They are widely used and commercially available for a variety of synthetic transformations.[7][8]

Synthesis of Pyridinylboronic Acids and Esters

Several synthetic strategies have been developed to access pyridinylboronic acids and their more stable ester derivatives. The choice of method often depends on the availability of starting materials, desired substitution pattern, and functional group tolerance.

The five primary approaches are:

-

Halogen-Metal Exchange and Borylation: This is the most traditional and cost-effective method, particularly for large-scale preparations. It typically involves the reaction of a halopyridine (usually bromo- or iodopyridine) with an organolithium or Grignard reagent at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate (e.g., triisopropyl borate).[2]

-

Directed Ortho-Metallation (DoM) and Borylation: This method allows for regioselective borylation at a position ortho to a directing metalating group on the pyridine ring.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst to form the corresponding boronic ester.[2]

-

Iridium- or Rhodium-Catalyzed C-H Borylation: A powerful and atom-economical method that allows for the direct conversion of pyridine C-H bonds to C-B bonds using a diboron reagent and a transition metal catalyst.[9] This approach avoids the need for pre-functionalized halopyridines.

-

[4+2] Cycloaddition: This method involves cycloaddition chemistry to construct the pyridine ring with the boron functionality already incorporated.

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange

The following protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

3-Bromopyridine

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

2N Hydrochloric acid

-

5N Sodium hydroxide

-

Sodium chloride

-

Acetonitrile

-

Pinacol

-

Cyclohexane

Procedure:

-

To a flame-dried 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add 3-bromopyridine (19.3 mL, 200 mmol), anhydrous toluene (200 mL), anhydrous THF (200 mL), and triisopropyl borate (69.3 mL, 300 mmol).

-

Cool the stirred mixture to -40 °C using a dry ice/acetone bath.

-

Add n-butyllithium solution (96 mL of 2.5 M in hexanes, 240 mmol) dropwise via a syringe pump over 1 hour, maintaining the internal temperature at -40 °C.

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.

-

Remove the cooling bath and allow the mixture to warm to -20 °C.

-

Add 200 mL of 2N HCl solution. Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Adjust the pH of the aqueous layer to 7.6-7.7 using 5N aqueous NaOH. A white solid will precipitate.

-

Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).

-

Combine the organic phases and concentrate on a rotary evaporator to yield a solid residue.

-

Suspend the residue in acetonitrile (80 mL), heat to 70 °C for 30 minutes, then cool slowly to 0 °C to crystallize the product.

-

Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford 3-pyridylboronic acid, which exists as the boroxine trimer.

For conversion to the more stable pinacol ester:

-

Suspend the boroxine (10.0 g, 28.6 mmol) in toluene (100 mL) and add pinacol (10.1 g, 85.8 mmol).

-

Heat the mixture to 110 °C with a Dean-Stark trap to remove water. The reaction is complete when the mixture turns from cloudy to clear.

-

Concentrate the solution under reduced pressure. Suspend the resulting solid in cyclohexane (15 mL), heat to 85 °C for 30 min, and cool to room temperature.

-

Filter the slurry, wash with cyclohexane, and dry under vacuum to afford 3-pyridylboronic acid pinacol ester as a stable white solid.[7]

Key Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron reagent with an organohalide or triflate using a palladium catalyst.[6][10] Pyridinylboronic acids are excellent coupling partners for introducing the pyridine moiety into complex molecules, a key step in the synthesis of many pharmaceuticals.[1][4]

Despite its utility, the reaction can be challenging for certain substrates. As mentioned, 2-pyridinylboronates can be difficult to couple due to catalyst inhibition and protodeboronation.[10][11] Overcoming these challenges often requires careful optimization of catalysts, ligands, and reaction conditions.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Chloro and Fluoro Substituents in Boronic Acid Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloro and fluoro substituents exert a profound influence on the reactivity of arylboronic acids, critical reagents in modern organic synthesis, particularly in the pharmaceutical industry. Their strong electronegativity and distinct electronic effects—inductive versus resonance—significantly alter the properties of the boronic acid moiety. This guide details these effects, focusing on two key areas: the acidity (pKa) of the boronic acid and its performance in the Suzuki-Miyaura cross-coupling reaction. Fluoro and chloro substituents increase the Lewis acidity of the boron center, a factor that can be crucial for reactivity. In Suzuki-Miyaura couplings, these electron-withdrawing groups generally decrease the rate of transmetalation, a key step in the catalytic cycle. This document provides a comprehensive overview, quantitative data, detailed experimental protocols, and mechanistic diagrams to fully elucidate these principles for researchers in drug development and synthetic chemistry.

Introduction: The Electronic Influence of Halogen Substituents

Chloro and fluoro groups are powerful modulators of a molecule's electronic properties. Their influence stems from a combination of two opposing effects:

-

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine strongly withdraw electron density through the sigma (σ) bond framework of the aromatic ring.[1] This effect is dominant and generally deactivates the ring towards electrophilic substitution.[2] The inductive effect increases the acidity of the boronic acid by stabilizing the resulting negative charge on the boronate species.[1]

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the π-system of the benzene ring.[3] This electron-donating resonance effect is weaker for halogens compared to other substituents like hydroxyl or amino groups and is often outweighed by the strong inductive effect.[2][3]

The interplay of these effects alters the electron density at the boron atom, directly impacting the boronic acid's Lewis acidity and its ability to participate in catalytic cycles like the Suzuki-Miyaura reaction.

Impact on Acidity (pKa)

The acidity of a boronic acid is a measure of its Lewis acidity—the ability to accept a hydroxide ion to form a tetrahedral boronate species. Chloro and fluoro substituents significantly increase this acidity by lowering the pKa.

The electron-withdrawing inductive effect of halogens pulls electron density away from the boron atom, making it more electron-deficient and thus a stronger Lewis acid.[4] This increased acidity is reflected in lower pKa values compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86).[4]

Quantitative Data: pKa Values of Substituted Phenylboronic Acids

The following table summarizes the pKa values for various chloro- and fluoro-substituted phenylboronic acids, demonstrating the acidifying effect of halogenation.

| Boronic Acid | Substituent | pKa (in Water) | Reference |

| Phenylboronic Acid | H | 8.86 | [4] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [4] |

| 2-Fluorophenylboronic Acid | 2-F | 7.89 | [5] |

| 3-Chlorophenylboronic Acid | 3-Cl | Data not readily available in searches | |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-Tetra-F | 6.17 | [4] |

Note: The position of the substituent has a significant impact. Ortho-substituents can have a more pronounced effect on acidity due to their proximity to the boronic acid group.[6]

Role in Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science. The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Transmetalation Step

Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. This step is often rate-limiting and is influenced by the electronic properties of the arylboronic acid.[7]

It is generally accepted that electron-rich arylboronic acids undergo transmetalation more rapidly than electron-deficient ones.[8] The electron-withdrawing nature of chloro and fluoro substituents decreases the nucleophilicity of the aryl group attached to the boron, thereby slowing down its transfer to the electropositive palladium(II) center.[8]

dot

Caption: Logical flow of substituent effects on the rate of transmetalation.

While this effect might suggest lower overall reaction efficiency, the increased stability of halogenated boronic acids can counteract this. They are often less prone to side reactions like protodeboronation (cleavage of the C-B bond by a proton source), which can improve overall product yields, especially in lengthy reactions or under harsh conditions.[9]

Experimental Protocols

Accurate and reproducible experimental procedures are critical for success. The following section provides a generalized, yet detailed, protocol for a typical Suzuki-Miyaura coupling reaction involving a halogenated arylboronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Reagents and Materials:

-

Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)

-

Halogenated Arylboronic Acid (e.g., 2-Chloro-3-fluorophenylboronic acid) (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃) (0.01 - 0.05 equiv)

-

Ligand (if required, e.g., SPhos, XPhos) (0.02 - 0.10 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (often used in a biphasic system)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), the halogenated arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 organic solvent to water ratio) via syringe.[10]

-

Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.[10]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).[11]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[10]

dot

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Chloro-6-fluoropyridin-3-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to catalyst and base selection for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Chloro-6-fluoropyridin-3-YL)boronic acid. Due to the electron-deficient nature of this substituted pyridylboronic acid, careful optimization of reaction parameters is crucial for achieving high yields and minimizing side reactions. This document outlines recommended catalysts, bases, and detailed experimental protocols based on established methodologies for structurally similar heteroarylboronic acids.

Introduction to Suzuki-Miyaura Coupling with Pyridylboronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[2][3]

The coupling of heteroarylboronic acids, especially electron-deficient pyridylboronic acids like this compound, can present unique challenges. These substrates are often prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced product yields.[4] Therefore, the judicious selection of the catalyst, ligand, base, and solvent system is critical for a successful transformation.

Catalyst and Base Selection

The choice of catalyst and base is paramount for an efficient Suzuki-Miyaura coupling. For electron-deficient pyridylboronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.

Recommended Palladium Catalysts and Ligands

Modern palladium catalysts, particularly those featuring bulky and electron-rich phosphine ligands, have shown great efficacy in the coupling of challenging heteroaryl substrates.

-

Palladium(II) dichloride complexes with phosphine ligands:

-

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a highly versatile and commonly used catalyst for a wide range of Suzuki couplings, including those involving heteroarylboronic acids.[5] It often provides a good balance of reactivity and stability.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and readily available catalyst, though sometimes less active for challenging substrates compared to more modern systems.[6]

-

-

Palladacycles and Pre-catalysts: Buchwald's palladium pre-catalysts, in combination with bulky electron-rich phosphine ligands like SPhos or XPhos, are known to be highly active for the coupling of aryl chlorides and other challenging substrates.[6]

-

Nickel Catalysts: In some cases, nickel catalysts, such as NiCl₂(PCy₃)₂, can be effective for the coupling of heteroaryl chlorides and may offer an alternative to palladium-based systems.[7]

Recommended Bases

The base plays a crucial role in the catalytic cycle by activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

-

Inorganic Carbonates:

-

Inorganic Phosphates:

-

Fluoride Sources:

-

Potassium Fluoride (KF): A milder base that can be advantageous when base-sensitive functional groups are present.[3]

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides, providing a reference for optimizing the reaction with this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 12-24 | 5-89 | [5] |

| Pd(PPh₃)₄ | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | Variable | [6] |

| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | 12 | Good to Excellent | [7] |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | RT-100 | 12-24 | High | [6] |

| Pd₂(dba)₃/P(tBu)₃ | KF | THF | RT | 12-24 | High | [3] |

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These protocols are based on established procedures for similar substrates and should be optimized for specific reaction partners.

Protocol 1: General Procedure using Pd(dppf)Cl₂ and K₃PO₄

-

Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), to the reaction vessel. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

-

Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

-

Reagent Loading: In a microwave reaction vial equipped with a stir bar, add this compound (1.5 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a suitable degassed solvent, for example, a mixture of acetonitrile and water (4:1 v/v).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Chloro-6-fluoropyridin-3-YL)boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction conditions for synthesizing 5-aryl-3-chloro-2-fluoropyridines from (5-Chloro-6-fluoropyridin-3-YL)boronic acid and various aryl halides. This critical transformation is a cornerstone in medicinal chemistry for the construction of biaryl structures, which are prevalent in numerous biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The reaction of this compound with aryl halides is of significant interest in drug discovery as it provides a modular and efficient route to a diverse range of substituted pyridines. These structures serve as key intermediates and final products in the development of novel therapeutic agents. This document outlines optimized reaction protocols, presents comparative data for various coupling partners, and provides visual workflows to aid in experimental design.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst in a cyclic process comprising three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Reaction Conditions and Yields

The successful coupling of this compound with aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below are tables summarizing various reaction conditions and the corresponding yields for the synthesis of 5-aryl-3-chloro-2-fluoropyridines.

Table 1: Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 78 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 90 | 18 | 72 |

| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | 12 | 81 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 88 |

Table 2: Coupling with Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides, often requiring more active catalyst systems and harsher reaction conditions.

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 24 | 65 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | Buchwald-SPhos (6) | CsF (3) | t-BuOH | 100 | 20 | 58 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 62 |

| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf) (5) | - | K₃PO₄ (2.5) | Dioxane | 120 | 18 | 70 |

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with aryl halides.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

-

Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-chloro-2-fluoropyridine.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.

Materials:

-

This compound

-

Aryl chloride (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5-2 mol%)

-

RuPhos (3-4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous 1,4-dioxane or Toluene

-

Degassed water (if using a biphasic system)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.2-1.5 equiv), the aryl chloride (1.0 equiv), Pd₂(dba)₃, RuPhos, and the chosen base in a dry reaction vessel.

-

Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere throughout the setup and reaction.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the reaction mixture.

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer reaction times (16-24 hours).

-

Work-up and Purification: Follow steps 6-9 from Protocol 1 for the work-up and purification of the final product.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.

General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, phosphine ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial, particularly for less reactive aryl chlorides.

-

Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond). Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help minimize this side reaction. The use of boronic esters can sometimes mitigate this issue.

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands helps to prevent catalyst deactivation and promote the desired coupling reaction.

-

Homocoupling: The homocoupling of the boronic acid can be a competing side reaction. This can often be suppressed by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the exclusion of oxygen.

By following these detailed protocols and considering the key variables, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of a wide array of valuable 5-aryl-3-chloro-2-fluoropyridine derivatives.

Application Notes: (5-Chloro-6-fluoropyridin-3-YL)boronic Acid in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Chloro-6-fluoropyridin-3-YL)boronic acid in the synthesis of kinase inhibitors, with a specific focus on the potent Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

Introduction

This compound is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted pyridine ring system allows for the introduction of specific electronic and steric properties that can enhance binding affinity and selectivity for the target kinase. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this moiety into a larger scaffold, forming a stable carbon-carbon bond.[1] This document details the application of this compound in the synthesis of GSK2256098, a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, migration, and angiogenesis.[2][3]

Featured Application: Synthesis of GSK2256098, a FAK Inhibitor

GSK2256098 is a potent and selective, ATP-competitive, and reversible inhibitor of FAK.[4][5] The synthesis of GSK2256098 involves a pivotal Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic partner.

Target Kinase: Focal Adhesion Kinase (FAK)

FAK is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[2] Its overexpression and constitutive activation are associated with the progression and metastasis of various solid tumors.[2][3] FAK signaling promotes cell survival by activating pathways such as PI3K/Akt and MAPK/ERK.[4] Inhibition of FAK with small molecules like GSK2256098 has emerged as a promising therapeutic strategy in oncology.

Quantitative Data

The inhibitory activity of GSK2256098, synthesized using this compound, has been extensively characterized.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (app) FAK | 0.4 nM | Enzymatic Assay | [4] |

| IC50 FAK | 1.5 nM | Enzymatic Assay | [2] |

| IC50 FAK (Y397 phosphorylation) | 8.5 nM | U87MG (Glioblastoma) | [3][4][6] |

| IC50 FAK (Y397 phosphorylation) | 12 nM | A549 (Lung Cancer) | [3][4][6] |

| IC50 FAK (Y397 phosphorylation) | 15 nM | OVCAR8 (Ovarian Cancer) | [3][4][6] |

Signaling Pathway and Experimental Workflow

Focal Adhesion Kinase (FAK) Signaling Pathway

Integrin activation by the extracellular matrix (ECM) leads to the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to the formation of an active FAK-Src complex. This complex then phosphorylates downstream targets, including p130Cas and Grb2, activating signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which promote cell survival, proliferation, and migration.

Caption: FAK Signaling Pathway and Inhibition by GSK2256098.

General Synthetic Workflow for Kinase Inhibitor Synthesis

The synthesis of GSK2256098 exemplifies a common workflow in kinase inhibitor development, where a core heterocyclic scaffold is functionalized through a key cross-coupling reaction.

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate of GSK2256098, based on procedures outlined in relevant patents.

Synthesis of 1-(5-chloro-6-fluoropyridin-3-yl)-1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine

This protocol describes the coupling of this compound with 1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine.

Materials:

-

This compound (1.5 eq)

-

Copper(II) acetate (2.0 eq)

-

Pyridine (4.0 eq)

-

Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine, this compound, and copper(II) acetate.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add anhydrous DMF and pyridine to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and stir for 1 hour.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure 1-(5-chloro-6-fluoropyridin-3-yl)-1H-[2][4][6]triazolo[4,5-c]pyridin-4-amine.

Note: This is a representative protocol and may require optimization based on specific laboratory conditions and scale. The subsequent steps to complete the synthesis of GSK2256098 involve further chemical transformations of this intermediate.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of kinase inhibitors, as demonstrated by its successful application in the preparation of the FAK inhibitor GSK2256098. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to incorporate the 5-chloro-6-fluoropyridin-3-yl moiety, which can impart desirable pharmacological properties to the final compound. The detailed protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications.

References

- 1. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Synthesis of a Novel Sodium Channel Inhibitor using (5-Chloro-6-fluoropyridin-3-YL)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the synthesis of a potential sodium channel inhibitor, 3'-(5-Chloro-6-fluoropyridin-3-yl)-4'-methylbiphenyl-4-amine (SCPI-1) , via a Suzuki-Miyaura cross-coupling reaction. The starting materials for this synthesis are (5-Chloro-6-fluoropyridin-3-YL)boronic acid and 4-bromo-2-methylaniline. Included are comprehensive experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and the relevant biological signaling pathway.

Introduction

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[4] Consequently, Navs are a significant target for therapeutic intervention. Many existing sodium channel blockers feature a biaryl scaffold, which can be efficiently synthesized through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5]

This application note details the synthesis of a novel biaryl compound, SCPI-1, a potential sodium channel inhibitor, by coupling this compound with 4-bromo-2-methylaniline. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[6][7][8]

Reaction Scheme

The synthesis of 3'-(5-Chloro-6-fluoropyridin-3-yl)-4'-methylbiphenyl-4-amine (SCPI-1) is achieved through the Suzuki-Miyaura coupling reaction as depicted below:

This compound + 4-bromo-2-methylaniline → 3'-(5-Chloro-6-fluoropyridin-3-yl)-4'-methylbiphenyl-4-amine (SCPI-1)

Experimental Protocols

Materials and Reagents:

-

This compound

-

4-bromo-2-methylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon gas

Instrumentation:

-

Schlenk flask or reaction tube

-

Magnetic stirrer with heating mantle

-

Condenser

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Column chromatography setup

-

NMR spectrometer for structural characterization

-

Mass spectrometer for molecular weight confirmation

Detailed Synthesis Protocol for SCPI-1:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromo-2-methylaniline (1.0 mmol, 1.0 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a small amount of anhydrous 1,4-dioxane.

-

Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-